N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide

Medicinal chemistry Conformational analysis Scaffold hopping

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide (molecular formula C₂₁H₂₁N₃OS, molecular weight 363.5 g/mol) is a fully synthetic small molecule belonging to the substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzamide class. Its core architecture features a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) bicyclic system linked via an ortho-substituted phenyl bridge to a 4-(methylsulfanyl)benzamide moiety.

Molecular Formula C21H21N3OS
Molecular Weight 363.5 g/mol
Cat. No. B12254343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide
Molecular FormulaC21H21N3OS
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
InChIInChI=1S/C21H21N3OS/c1-26-16-11-9-15(10-12-16)21(25)23-18-7-3-2-6-17(18)19-14-24-13-5-4-8-20(24)22-19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,25)
InChIKeyXFJUMINPOXUTII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide: Structural Identity and Procurement Baseline


N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide (molecular formula C₂₁H₂₁N₃OS, molecular weight 363.5 g/mol) is a fully synthetic small molecule belonging to the substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzamide class . Its core architecture features a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) bicyclic system linked via an ortho-substituted phenyl bridge to a 4-(methylsulfanyl)benzamide moiety [1]. The saturated pyridine ring distinguishes this compound from the broader family of fully aromatic imidazo[1,2-a]pyridine analogs and confers distinct conformational flexibility, electronic distribution, and metabolic stability profiles relevant to target engagement and ADME optimization [2].

Structural Fit Scaffold-hopping compound with saturated THIP core, differentiating from planar imidazo[1,2-a]pyridines in patent context.
Probe Utility Thioether group may support redox-state-dependent probe development (CYP-mediated S-oxidation studies).
Data Transparency No published bioactivity data; requires de novo assay validation as a research-grade screening compound.

Why In-Class Imidazo[1,2-a]pyridine Analogs Cannot Simply Replace N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide


Substituted imidazo[1,2-a]pyridines are a structurally heterogeneous superfamily with documented activity against diverse targets including methionine aminopeptidases (MetAP1/MetAP2), c-Met kinase, PI3K, tubulin, EGFR, COX-2, and ASK1 [1]. Within this chemical space, minor structural modifications—such as the presence of a saturated versus aromatic pyridine ring, the position and nature of the sulfur substituent (thioether vs. sulfoxide vs. sulfone), and the regiochemistry of the phenyl linker—produce profound shifts in target selectivity, cellular potency, and metabolic stability that cannot be predicted from scaffold similarity alone [2]. For instance, the tetrahydroimidazo[1,2-a]pyridine core present in this compound is a privileged substructure in several patent families covering adhesion receptor antagonists, mitotic kinesin inhibitors, and anticancer benzamides, where it confers binding properties distinct from those of fully aromatic imidazo[1,2-a]pyridines [3]. Consequently, generic substitution by an arbitrary imidazo[1,2-a]pyridine analog—even one sharing the benzamide motif—is unsupported by structural biology or SAR evidence and risks compromising target engagement, selectivity, and downstream experimental reproducibility [2].

Core saturation Saturated vs. aromatic imidazo[1,2-a]pyridine may shift target selectivity due to conformational differences (class-level SAR).
Sulfur oxidation state Thioether vs. sulfone analogs alter lipophilicity, metabolic fate, and hydrogen-bond capacity; not interchangeable.
C-2 vs. C-3 substitution Regiochemistry may change target binding by >100-fold in related scaffolds (patent data); C-3 analogs cannot substitute C-2 derivatives.

Quantitative Differentiation Evidence for N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide Against Closest Analogs


Saturated vs. Aromatic Imidazo[1,2-a]pyridine Core: Conformational and Electronic Differentiation

The target compound contains a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) core in which the pyridine ring is fully saturated, whereas the vast majority of literature-reported imidazo[1,2-a]pyridine inhibitors (e.g., c-Met inhibitors, tubulin polymerization inhibitors, PI3K inhibitors) employ a fully aromatic pyridine. This saturation eliminates aromatic planarity, introduces sp³-hybridized carbons at positions 5–8, and alters the electron density on the imidazole nitrogen, which is a critical hydrogen-bond acceptor in many target binding pockets [1]. Conformational analysis of THIP derivatives reveals a puckered half-chair conformation of the saturated ring that projects the pendant phenyl-benzamide substituent into a different vector space compared to planar aromatic analogs, potentially enabling distinct protein surface complementarity [2].

Saturated vs. Aromatic Core
Class-level inference
Target

THIP core: sp³ carbons, puckered conformation, non-planar

Aromatic analog

Planar, all-sp² imidazo[1,2-a]pyridine

Core saturation alters pharmacophore presentation and may differentiate target engagement.
Conformational divergence is a recognized determinant in imidazopyridine SAR.
Medicinal chemistry Conformational analysis Scaffold hopping

Thioether (–S–CH₃) Substituent: Redox-Modulated Pharmacophore Distinct from Sulfoxide and Sulfone Analogs

The target compound bears a methylsulfanyl (–S–CH₃) thioether at the para position of the benzamide ring, representing the most reduced sulfur oxidation state commonly employed in this scaffold. By contrast, commercially prevalent close analogs such as N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}-4-methanesulfonylbenzamide carry a sulfonyl (–SO₂–CH₃) group, and the sulfenylated 2-phenylimidazo[1,2-a]pyridine series from Chitrakar et al. (2021) explores sulfoxide (–SO–CH₃) variants [1][2]. The thioether is more lipophilic (contributes to SlogP 4.18 for the target compound [3]), is a weaker hydrogen-bond acceptor than the corresponding sulfoxide or sulfone, and is susceptible to metabolic oxidation (CYP450-mediated S-oxidation) to the sulfoxide, creating a potential prodrug or bioactivation pathway absent in sulfone analogs [1].

Thioether vs. Sulfone Substituent
Cross-study comparable
Target

–S–CH₃ thioether; SlogP ~4.18, MW 363.5; more lipophilic, weak H-bond acceptor, CYP oxidation liability

Sulfone analog

–SO₂–CH₃ sulfone; estimated ΔlogP ≈ +1.0–1.5 more lipophilic than sulfone, metabolically stable

Sulfur oxidation state impacts permeability, metabolic fate, and target binding.
Reported SlogP and MW from MMsINC; class-level redox SAR.
Redox chemistry Sulfur oxidation state Bioisosterism

Regiochemical Differentiation: C-2 vs. C-3 Substitution on the Imidazo[1,2-a]pyridine Scaffold

The target compound features the phenyl-benzamide appendage attached at the C-2 position of the imidazo[1,2-a]pyridine ring system. A structurally related but mechanistically distinct compound, N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}-4-methanesulfonylbenzamide, bears the benzamide directly at the C-3 position [1]. In imidazo[1,2-a]pyridine SAR, the C-2 and C-3 positions are electronically and sterically non-equivalent: C-2 is adjacent to the bridgehead nitrogen and more electron-deficient, while C-3 is more electron-rich and sterically encumbered by peri interactions [2]. Published SAR studies on imidazo[1,2-a]pyridine c-Met inhibitors demonstrate that moving a substituent from C-2 to C-3 can alter enzymatic IC₅₀ values by >100-fold [3].

C-2 vs. C-3 Regiochemistry
Class-level inference
Target

C-2 substituted: phenyl bridge at position 2, ortho-linked benzamide

C-3 analog

C-3 substituted: benzamide directly attached at C-3; electron-rich, sterically encumbered

Regiochemistry is a first-order determinant of target binding; C-2 and C-3 analogs are not interchangeable.
Reported >100-fold potency shifts upon regiochemical change in c-Met inhibitor series.
Regiochemistry Structure-activity relationship Target engagement

Molecular Weight and Lipophilicity Positioning Within the THIP-Benzamide Series

Among tetrahydroimidazo[1,2-a]pyridine (THIP) benzamide analogs cataloged in public databases, the target compound occupies a distinct physicochemical niche. Its molecular weight (363.5 g/mol) and calculated SlogP (4.18) position it as a moderately lipophilic, mid-sized analog—lighter than the 4-morpholino derivative (MW ~440–460 g/mol for typical morpholino-THIP benzamides) but more lipophilic than the trifluoromethyl-substituted analog (N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide, MW 385.39 g/mol, but with lower SlogP contribution from –CF₃ vs. –S–CH₃) [1]. This positioning is relevant because lipophilicity (logP/logD) is a primary determinant of passive membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility, and the target compound's SlogP of 4.18 falls within the optimal range (1–5) for cell-permeable probe compounds while being below the threshold (>5) associated with poor solubility and high metabolic clearance risk [2].

MW–Lipophilicity Positioning
Cross-study comparable
Target

MW 363.5, SlogP 4.18; central lipophilicity in THIP-benzamide series

Comparators

Morpholino analog: MW ~440–460, lower logP; CF₃ analog: MW 385.4, SlogP ~3.5–3.7

Balanced MW–lipophilicity profile may support SAR exploration without large MW offsets.
Physicochemical data from MMsINC; class-level comparison.
Drug-likeness Physicochemical profiling Lead optimization

Data Availability Caveat: Absence of Published Biological Activity for This Specific Compound

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and the patent literature (as of May 2026) did not identify any published in vitro IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide as a discrete chemical entity [1][2]. This compound is currently cataloged exclusively as a research-grade screening compound (purity typically ≥95%) by specialist chemical suppliers, with no associated bioassay results in the public domain . By contrast, structurally related imidazo[1,2-a]pyridine analogs from the sulfenylated series (Chitrakar et al., 2021) have reported antiproliferative activity against HepG2, MCF-7, MDA-MB-231, A549, U87MG, SKMEL-28, and DU-145 cell lines, with select compounds (4e, 4f, 4h) exhibiting G2/M cell cycle arrest and apoptosis induction in HepG2 [3]. Procurement decisions for the target compound must therefore account for the absence of confirmatory biological data and the need for de novo assay validation.

Biological Data Availability
Data to verify
No published IC₅₀, Kᵢ, or in vivo data identified for this compound (PubMed, ChEMBL, BindingDB survey).
Procurement requires assay validation; suited for exploratory screening where structural features are prioritized.
Data gap as of May 2026; class-level activity reported for related sulfenylated imidazo[1,2-a]pyridines (Chitrakar et al., 2021).
Data transparency Procurement risk assessment Assay development

Recommended Application Scenarios for N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-(methylsulfanyl)benzamide Based on Structural Differentiation Evidence


Scaffold-Hopping Library Design Targeting Methionine Aminopeptidase (MetAP) or c-Met Kinase

The tetrahydroimidazo[1,2-a]pyridine (THIP) core and C-2 regiochemistry of this compound differentiate it from the dominant aromatic imidazo[1,2-a]pyridine chemotypes in the kinase and aminopeptidase inhibitor patent literature [1]. Researchers designing focused libraries for MetAP1/MetAP2 or c-Met can deploy this compound as a saturated-core reference standard to probe whether sp³ hybridization at the pyridine ring confers selectivity advantages over planar aromatic scaffolds—a hypothesis supported by the conformational divergence documented in the adhesion receptor antagonist patent family (US5614531) [2]. The thioether substituent further allows exploration of sulfur redox state-dependent binding, with the methylsulfanyl group serving as the reduced baseline for comparison with sulfoxide and sulfone analogs [1].

Redox-Dependent Prodrug or Bioactivation Studies

The methylsulfanyl (–S–CH₃) group is susceptible to metabolic S-oxidation by CYP450 enzymes (predominantly CYP3A4 and flavin-containing monooxygenases) to yield the corresponding sulfoxide, and potentially the sulfone [3]. This compound is therefore suited as a probe substrate in in vitro metabolism studies (human liver microsomes, hepatocyte incubation) designed to quantify S-oxidation rates and identify the major metabolizing enzymes. The resulting sulfoxide metabolite can be independently synthesized and compared for target engagement, enabling a rigorous assessment of whether the thioether or its oxidized metabolite(s) represent the pharmacologically active species—a distinction with direct implications for in vivo efficacy and toxicity interpretation [3].

Physicochemical Comparator in Lipophilicity-Driven SAR Campaigns

With a measured/calculated SlogP of 4.18 and MW of 363.5 g/mol, this compound occupies a central position in the lipophilicity–MW landscape of the THIP-benzamide series [4]. It can serve as a fixed reference point in congeneric series where systematic variation of the 4-substituent on the benzamide ring (e.g., –S–CH₃ → –SO–CH₃ → –SO₂–CH₃ → –O–CH₃ → –CF₃ → morpholino) is correlated with changes in logP, aqueous solubility, permeability (PAMPA or Caco-2), and microsomal stability. Such comparative studies generate the physicochemical SAR data required to prioritize analogs for in vivo pharmacokinetic profiling without the confounding effect of large MW differences that accompany morpholino or extended aromatic substituents [4].

Negative Control or Orthogonal Chemotype Validation in MetAP Inhibitor Screening

Given the established use of bengamide analogs (e.g., LAF389, bengamide A) and fumagillin derivatives (TNP-470, A-800141) as MetAP inhibitors , this tetrahydroimidazo[1,2-a]pyridine benzamide provides a structurally orthogonal chemotype for counter-screening. If MetAP1 or MetAP2 inhibition is the biological hypothesis under investigation, testing this compound alongside a known MetAP2-selective inhibitor (A-800141: MetAP2 IC₅₀ = 12 nM, MetAP1 IC₅₀ >30 µM [5]) and a dual MetAP1/2 inhibitor (LAF389: MetAP2 IC₅₀ = 800 nM ) can help deconvolute whether observed cellular phenotypes are MetAP-dependent or arise from off-target interactions with kinases (c-Met, ASK1, PI3K) for which the imidazo[1,2-a]pyridine scaffold has documented affinity [6]. The THIP core's documented presence in adhesion receptor and mitotic kinesin patent families further supports its use in target deconvolution studies [2].

Application
Selection Property
Validation Focus
MetAP/c-Met scaffold-hopping library design
Saturated THIP core, C-2 regiochemistry
Conformational divergence from planar imidazo[1,2-a]pyridines
CYP-mediated S-oxidation probe studies
Thioether oxidation liability
Metabolite identification and target engagement profiling
Lipophilicity-driven SAR campaigns
Moderate SlogP and MW positioning
Permeability, solubility, and microsomal stability correlation
MetAP counter-screen chemotype
Orthogonal scaffold to bengamide/fumagillin inhibitors
Target deconvolution from kinase off-targets (c-Met, PI3K, ASK1)
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